molecular formula C16H18N2O2 B2821158 N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide CAS No. 2411226-39-4

N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide

Cat. No.: B2821158
CAS No.: 2411226-39-4
M. Wt: 270.332
InChI Key: KQRNALYOLNYOIS-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a benzyl group, and an alkyne functional group, making it an interesting subject for chemical studies and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Alkyne Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide is unique due to the presence of the alkyne functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-7-15(19)17-14-10-16(20)18(12(14)2)11-13-8-5-4-6-9-13/h4-6,8-9,12,14H,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRNALYOLNYOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(=O)N(C1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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